(3-(1H-tetrazol-1-yl)phenyl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(1H-tetrazol-1-yl)phenyl)(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17ClN6O2 and its molecular weight is 384.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
- A study focused on synthesizing and characterizing a compound with a similar structure, emphasizing the synthesis process, structural confirmation through spectroscopic techniques, and thermal properties. The compound demonstrated stability in a specific temperature range, providing insights into its potential applications in materials that require thermal resistance (Karthik et al., 2021).
Antimicrobial and Anticancer Evaluation
- Research on derivatives of similar structural frameworks revealed their synthesis and reaction with various nucleophiles for potential anticancer evaluation. This highlights the compound's role in the development of new therapeutic agents (Gouhar & Raafat, 2015).
Anti-inflammatory and Antibacterial Agents
- A novel series of derivatives was synthesized, displaying significant in vivo anti-inflammatory and in vitro antibacterial activity. This suggests the compound's relevance in designing new pharmaceuticals (Ravula et al., 2016).
Structural Studies and DFT Analysis
- Detailed structural and Density Functional Theory (DFT) analyses of related compounds have been conducted, emphasizing their electronic properties and potential applications in designing materials with specific optical or electronic characteristics (Huang et al., 2021).
Antimicrobial Activity
- Synthesis and evaluation of nicotinic acid hydrazide derivatives, including compounds with a similar molecular structure, showcased antimycobacterial activity, indicating their potential use in treating bacterial infections (R.V.Sidhaye et al., 2011).
Molecular Docking and Antimicrobial Activity
- The molecular docking and antimicrobial activities of novel pyrazoline derivatives have been explored, demonstrating the compound's significance in the discovery of new antimicrobial agents (Katariya et al., 2021).
Mechanism of Action
Target of action
Tetrazole compounds are known to have a wide range of biological activities. They are often used as bioisosteres for the carboxylate group, which means they can mimic the function of a carboxylate in biological interactions . Therefore, the tetrazole group in this compound might interact with biological targets in a similar way as a carboxylate would.
Mode of action
The mode of action of this compound would depend on its specific target. Generally, tetrazole compounds can act as inhibitors, blocking the activity of their target proteins or enzymes .
Biochemical pathways
Without specific information about the target of this compound, it’s difficult to say which biochemical pathways it might affect. Given the wide range of activities associated with tetrazole compounds, it could potentially be involved in a variety of pathways .
Pharmacokinetics
The pharmacokinetics of a compound depend on its chemical structure and properties. Tetrazole compounds are known to have good bioavailability due to their ability to form hydrogen bonds, which can enhance their solubility and absorption .
Result of action
The result of this compound’s action would depend on its specific target and mode of action. If it acts as an inhibitor, it could potentially stop or slow down a specific biochemical reaction or pathway .
Action environment
The action of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s stability, solubility, and ability to reach its target .
properties
IUPAC Name |
[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O2/c19-16-10-20-7-6-17(16)27-15-5-2-8-24(11-15)18(26)13-3-1-4-14(9-13)25-12-21-22-23-25/h1,3-4,6-7,9-10,12,15H,2,5,8,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQGAYMGGATOHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=NN=N3)OC4=C(C=NC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.